molecular formula C16H14F3N5O2S B2906654 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 891135-65-2

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2906654
CAS No.: 891135-65-2
M. Wt: 397.38
InChI Key: CORXGPQBCMGRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of the triazolo-pyrimidine family. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest interactions with various biological targets that may lead to therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C16H17F3N4O2S
  • Molecular Weight : 392.39 g/mol
  • CAS Number : 891130-70-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes. The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is known for its hydrogen bond accepting and donating capabilities, which facilitate its binding to target proteins.

Target Enzymes and Pathways

Research indicates that compounds with similar structures can inhibit various enzymes:

  • Carbonic Anhydrase
  • Cholinesterase
  • Alkaline Phosphatase
  • Lipase
  • Aromatase .

These interactions may lead to significant biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of triazolo-pyrimidine derivatives. For instance:

  • The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It showed efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some cases .

Case Studies and Research Findings

StudyFindings
Study 1The compound demonstrated an IC50 value of 64.5 μg/mL against cancer cell lines, indicating potential for further development as an anticancer agent .
Study 2Inhibition of alkaline phosphatase enzymes was noted, suggesting a mechanism for its anti-proliferative effects .
Study 3Antimicrobial assays revealed significant activity against four human pathogenic bacteria .

Pharmacokinetics

In silico studies have provided insights into the pharmacokinetic profiles of this compound. These studies suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy in vivo .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing this triazolopyrimidine derivative?

The compound’s synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by thioether and acetamide functionalization. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-triazolo[4,3-a]pyrimidine scaffold using precursors like 5,6-dimethyl-7-oxo-7,8-dihydropyrimidine derivatives.
  • Thiolation : Introduction of the thioether group via nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives).
  • Acetamide coupling : Reaction with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical parameters : Optimize solvent polarity (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios to avoid side products like disulfide formation.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
  • Spectroscopic analysis : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do substituent variations on the acetamide group influence biological activity in triazolopyrimidine analogs?

Comparative studies on analogs (e.g., 3-fluorophenyl or 4-ethoxyphenyl derivatives) reveal:

Substituent Biological Impact Key Findings
4-(Trifluoromethyl)phenyl (target compound)Enhanced lipophilicity and target bindingHigher logP (~3.2) improves membrane permeability .
3-FluorophenylReduced steric bulkImproved binding to kinase pockets but lower metabolic stability .
4-EthoxyphenylIncreased electron densityWeaker enzyme inhibition due to altered H-bonding .
Methodological insight : Use molecular docking (e.g., AutoDock Vina) and MD simulations to correlate substituent effects with target affinity .

Q. What strategies resolve contradictions between in silico ADME predictions and experimental pharmacokinetic data?

  • Discrepancy example : In silico models (e.g., SwissADME) predict moderate bioavailability (~50%), but in vivo studies show rapid clearance.
  • Resolution tactics :
    • Microsomal stability assays : Identify CYP450-mediated metabolism hotspots (e.g., oxidation of methyl groups on the pyrimidine ring).
    • Prodrug design : Mask labile groups (e.g., esterification of the acetamide) to prolong half-life .
    • Physiologically-based pharmacokinetic (PBPK) modeling : Refine predictions using species-specific parameters (e.g., hepatic blood flow in rodents) .

Q. How can researchers identify and validate the primary biological targets of this compound?

  • Target deconvolution :
    • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins (e.g., kinases or dehydrogenases) .
    • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells (e.g., RNA-seq to pinpoint pathways like purine metabolism) .
  • Validation :
    • Enzyme inhibition assays : Test against recombinant dihydroorotate dehydrogenase (DHODH) or EGFR-TK, common targets for triazolopyrimidines .
    • CRISPR-Cas9 knockouts : Confirm target dependency by ablating suspected genes in cellular models .

Q. Methodological Notes

  • Advanced SAR studies : Combine X-ray crystallography of compound-target complexes with free-energy perturbation (FEP) calculations for rational design .
  • Contradiction management : Cross-validate in silico predictions with orthogonal experimental assays (e.g., SPR for binding kinetics) .

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-5-3-10(4-6-11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXGPQBCMGRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.